6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

Description

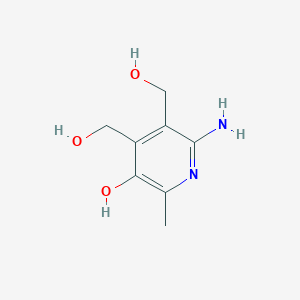

6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, hydroxymethyl groups at positions 4 and 5, a methyl group at position 2, and an amino group at position 5. This structural arrangement distinguishes it from naturally occurring Vitamin B6 analogs like pyridoxine (Vitamin B6), which lacks the amino group at position 6 and instead has a hydroxyl group at position 3 .

Properties

CAS No. |

6600-94-8 |

|---|---|

Molecular Formula |

C8H12N2O3 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

6-amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol |

InChI |

InChI=1S/C8H12N2O3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h11-13H,2-3H2,1H3,(H2,9,10) |

InChI Key |

AKDJPENCYUIIDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N)CO)CO)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

General Synthetic Strategy

The synthesis of this compound generally involves functionalization of the pyridin-3-ol core, specifically targeting the 4 and 5 positions for hydroxymethylation and the 6 position for amino substitution. The starting material is often pyridoxine (vitamin B6) or its derivatives, which already contain the hydroxymethyl groups at the 4 and 5 positions and a methyl group at the 2 position.

Key Synthetic Routes

From Pyridoxine via Chlorination and Amination

Step 1: Chlorination of Hydroxymethyl Groups

The two hydroxymethyl groups at positions 4 and 5 of pyridoxine are chlorinated to yield dichloromethyl derivatives. This step typically employs reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.Step 2: Reductive Cleavage to Methyl Derivatives

The chlorinated intermediates undergo reductive cleavage to convert chloromethyl groups into methyl groups, facilitating further functionalization.Step 3: Ring Bromination

Bromination at the 6-position of the pyridine ring is performed to introduce a good leaving group for subsequent substitution.Step 4: Amination via Palladium-Catalyzed Cross-Coupling

The 6-bromo intermediate is subjected to palladium-catalyzed amination reactions with ammonia or amine sources to introduce the amino group at the 6-position, yielding this compound.

Alternative Synthesis via Hydroxymethylation and Salt Formation

- Hydroxymethylation of 2-methylpyridin-3-ol derivatives at positions 4 and 5 can be achieved using formaldehyde or paraformaldehyde under basic conditions.

- The amino group at position 6 is introduced either by direct amination or by conversion of a nitro precursor via reduction.

- The product is often isolated as a methanesulfonic acid salt or lithium salt to improve stability and handling.

Industrial and Laboratory Scale Synthesis

- Industrial processes utilize continuous flow reactors for efficient scale-up of the esterification and amination steps, ensuring high purity and yield.

- Laboratory-scale syntheses often rely on batch reactions with purification by recrystallization or chromatographic methods to isolate the target compound.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination | Thionyl chloride, phosphorus pentachloride | Controlled temperature to avoid overreaction |

| Reductive cleavage | Zinc or lithium aluminum hydride | Converts chloromethyl to methyl groups |

| Bromination | Bromine or N-bromosuccinimide (NBS) | Selective bromination at position 6 |

| Palladium-catalyzed amination | Pd catalyst, ammonia or amine, base, solvent (e.g., toluene) | Buchwald-Hartwig amination conditions |

| Hydroxymethylation | Formaldehyde, base (e.g., NaOH or LiOH) | Introduces hydroxymethyl groups |

| Salt formation | Methanesulfonic acid, lithium hydroxide | Stabilizes product as salt |

Analytical Data and Yields

Research Findings and Notes

- The amino group at position 6 is critical for biological activity, and its introduction via palladium-catalyzed amination has been optimized for selectivity and yield.

- Hydroxymethyl groups at positions 4 and 5 are introduced or preserved through controlled hydroxymethylation or by starting from pyridoxine derivatives.

- Salt forms such as methanesulfonic acid salts or lithium salts improve the compound’s stability and facilitate purification.

- The compound serves as a scaffold for analogues with potential anti-inflammatory and enzyme inhibitory activities, motivating synthetic efforts to diversify side chains and ring modifications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Pyridoxine chlorination route | Pyridoxine | Chlorination → reductive cleavage → bromination → amination | High regioselectivity; uses known vitamin B6 derivatives | Multi-step; requires careful handling of chlorinating agents |

| Hydroxymethylation + amination | 2-Methylpyridin-3-ol | Hydroxymethylation → amination → salt formation | Flexibility in modifying substituents | Requires optimization of hydroxymethylation conditions |

| Palladium-catalyzed amination | 6-Bromo-2,4,5-trimethylpyridin-3-ol | Pd-catalyzed amination with amines | Efficient amino group introduction | Requires expensive catalysts |

Chemical Reactions Analysis

Types of Reactions

6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidation of hydroxymethyl groups can yield aldehydes or carboxylic acids.

Reduction: Reduction of the amino group can produce primary or secondary amines.

Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Neurotransmitter Synthesis

One of the primary roles of 6-amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is its involvement in the synthesis of neurotransmitters. It acts as a coenzyme in the metabolism of amino acids, particularly in the synthesis of gamma-aminobutyric acid (GABA), which is crucial for central nervous system function. This activity suggests potential applications in treating neurological disorders characterized by GABA deficiencies .

Cardiovascular Health

Research indicates that this compound may help mitigate cardiovascular risks associated with elevated homocysteine levels. Homocysteine is an amino acid linked to endothelial dysfunction and increased cardiovascular disease risk. By participating in its metabolism, this compound could contribute to vascular health and reduce the incidence of cardiovascular events .

Treatment of Vitamin B6 Deficiency

Clinically, this compound is utilized for treating conditions arising from vitamin B6 deficiency. These conditions include certain types of anemia, peripheral neuropathy, and skin disorders such as seborrheic dermatitis .

Management of Epilepsy

The compound has shown efficacy in managing vitamin B6-dependent epilepsy, a condition where patients exhibit seizures due to congenital metabolic defects leading to vitamin B6 deficiency. Pharmacological doses are administered to maintain adequate levels and prevent seizures .

Selective Inhibition Studies

Recent studies have explored the compound's potential as a selective inhibitor for fibroblast growth factor receptor 4 (FGFR4). A derivative demonstrated significant selectivity over other FGFRs and exhibited anti-proliferative effects against hepatocellular carcinoma cell lines. This suggests that this compound could be further developed into targeted cancer therapies .

Case Studies

Mechanism of Action

The mechanism of action of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Pyridoxine (Vitamin B6)

Structure: 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol (C₈H₁₁NO₃; MW 169.18 g/mol) . Key Differences:

- Lacks the amino group at position 6.

- The hydroxyl group at position 3 is critical for its role as a coenzyme in amino acid metabolism . Applications: Essential vitamin in human nutrition, cell culture media, and pharmaceutical formulations .

Pyridoxamine

Structure: 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol. Key Differences:

Schiff Base Ligands (e.g., HL from )

Structure: (E)-4-{[(2-Amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol . Key Differences:

- Contains an imino (C=N) group instead of an amino group at position 6.

- Acts as a tridentate ligand (N₂O donor) in metal complexes, enabling applications in catalysis and antimicrobial agents . Applications: Antimicrobial and anticancer activities; used in Cu(II) complexes for DNA interaction studies .

Tetraphenylborate Ion-Pair Complex ()

Structure : 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol tetraphenylborate.

Key Differences :

- Ion-pair complex formed via anion exchange, enhancing solubility and stability .

Applications : Investigated for antibacterial activity; synthesized in >76% yield in aqueous media .

Structural and Functional Analysis

Substitution Effects on Reactivity

- Hydroxymethyl Groups : Common in all analogs; enhance hydrophilicity and enable glycosylation or phosphorylation (e.g., pyridoxal phosphate, the active form of Vitamin B6) .

Q & A

Q. What are the optimal synthetic routes for 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol, considering functional group compatibility and yield?

- Methodological Answer : A robust synthesis involves sequential functionalization and protective group strategies. For example, Pd-catalyzed coupling (e.g., Pd₂(dba)₃ with BINAP ligand) can introduce heteroaryl groups to the pyridine core while preserving hydroxymethyl and amino groups. Benzyl (Bn) protection is recommended for hydroxymethyl groups to prevent unwanted side reactions during amination steps. Deprotection via catalytic hydrogenolysis (H₂/Pd/C) or BCl₃ treatment ensures high yields (80–97%) depending on substituent stability .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxymethyl protons at δ 4.2–4.8 ppm and aromatic protons in the pyridine ring). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₈H₁₃N₂O₃: 209.0926). FT-IR identifies functional groups (O-H stretch ~3200 cm⁻¹, N-H bend ~1600 cm⁻¹). Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .

Q. What are the key stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 40°C/75% RH (ICH guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Hydroxymethyl groups are prone to oxidation; use inert atmospheres (N₂/Ar) during synthesis and storage. Buffered solutions (pH 6.5–7.4) minimize hydrolysis, while temperatures ≤ -20°C in amber vials prevent photodegradation .

Advanced Research Questions

Q. How can contradictory data on regioselectivity in hydroxymethyl group reactions be resolved?

- Methodological Answer : Use X-ray crystallography to unambiguously assign regiochemistry. For dynamic systems, DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G**) predict thermodynamic vs. kinetic control. Experimentally, vary reaction conditions (e.g., solvent polarity, temperature) to isolate intermediates. For example, polar aprotic solvents (DMF, THF) favor nucleophilic attack at the 4-position, while steric hindrance directs reactivity to the 5-position .

Q. What advanced strategies mitigate side reactions during derivatization of the amino and hydroxymethyl groups?

- Methodological Answer : Selective protection : Temporarily block the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to isolate hydroxymethyl reactivity. For example, Boc-protection (di-tert-butyl dicarbonate, DMAP catalyst) allows hydroxymethyl esterification without amine interference. Flow chemistry minimizes side reactions via precise control of residence time and reagent stoichiometry .

Q. How can researchers analyze the compound’s role in enzymatic or catalytic systems?

- Methodological Answer : Use surface plasmon resonance (SPR) to study binding kinetics with target enzymes (e.g., pyridoxal kinase). Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔH, Kd). For catalytic applications, employ cyclic voltammetry to assess redox activity (e.g., hydroxymethyl ↔ aldehyde interconversion) in buffered electrolytes. In situ FTIR monitors reaction intermediates during catalysis .

Data Contradiction and Troubleshooting

Q. Why do different synthetic protocols yield varying ratios of by-products?

- Methodological Answer : By-products often arise from incomplete protection/deprotection or competing pathways. For example, residual benzyl groups after hydrogenolysis (due to incomplete Pd/C activation) generate alkylated impurities. LC-MS identifies by-products (e.g., m/z corresponding to benzyl adducts). Optimize catalyst loading (5–10% Pd/C) and reaction time (≥12 hr) to suppress side reactions .

Q. How to address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Standardize assays using positive controls (e.g., pyridoxine for vitamin B6 activity). Validate purity (>98% by HPLC) and exclude solvent residues (test via ¹H NMR). Dose-response curves (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293, HepG2) clarify concentration-dependent effects. Meta-analysis of literature data identifies outliers due to assay variability (e.g., MTT vs. resazurin viability tests) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.